molecular formula C19H20O3 B3023734 4'-Carboethoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-53-9

4'-Carboethoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B3023734
CAS No.: 898790-53-9
M. Wt: 296.4 g/mol
InChI Key: QBRSIHOHQWCIHF-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-(3-methylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy group (-COOEt) at the 4' position of the aromatic ring and a 3-methylphenyl substituent at the 3-position of the propanone backbone. Its molecular formula is C₁₉H₂₀O₃, with a molecular weight of 296.36 g/mol . The compound’s structure combines ketone and ester functionalities, making it a versatile intermediate in organic synthesis, particularly in reactions involving carbonyl activation or aryl group modifications.

Properties

IUPAC Name

ethyl 4-[3-(3-methylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-10-8-16(9-11-17)18(20)12-7-15-6-4-5-14(2)13-15/h4-6,8-11,13H,3,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRSIHOHQWCIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644066
Record name Ethyl 4-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-53-9
Record name Ethyl 4-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(3-methylphenyl)propiophenone typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-(3-methylphenyl)propiophenone with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for 4’-Carboethoxy-3-(3-methylphenyl)propiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Carboethoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 3-methylphenyl, 4'-COOEt C₁₉H₂₀O₃ 296.36 Methyl group enhances electron density
4'-Carboethoxy-3-phenylpropiophenone Phenyl, 4'-COOEt C₁₈H₁₈O₃ 282.33 Simpler structure; lacks methyl group
3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone 2-methoxyphenyl, 3'-COOEt C₁₉H₂₀O₄ 312.40 Methoxy group increases polarity
4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone 4-thiomethylphenyl, 4'-COOEt C₁₉H₂₀O₃S 328.43 Thiomethyl introduces sulfur atom
2'-Carboethoxy-3-(3-fluorophenyl)propiophenone 3-fluorophenyl, 2'-COOEt C₁₈H₁₇FO₃ 300.32 Fluorine enhances electronegativity

Key Observations :

  • Electron-Donating vs.
  • Steric and Polarity Effects : Thiomethyl (in ) and methoxy groups (in ) introduce bulkiness and polarity, respectively, affecting solubility and reaction kinetics.

Reactivity in α-Phenylselenation Reactions

Propiophenones are widely studied for their α-carbonyl reactivity. In α-phenylselenation reactions using diphenyl diselenide and Cs₂CO₃:

  • Propiophenone (unsubstituted) yields 0.59 mmol of α-phenylselenated product under standard conditions .
  • Acetophenone (aromatic adjacent to carbonyl) yields 0.51 mmol under the same conditions .

Biological Activity

4'-Carboethoxy-3-(3-methylphenyl)propiophenone (CAS No. 898790-53-9) is an organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20O3
  • Molecular Weight : 296.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Antimicrobial Properties

Studies have investigated the antimicrobial effects of this compound against various pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Concentration Tested (µg/ml)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound's anticancer properties have been explored in various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.

Case Study: Breast Cancer Cell Lines

In a study using MTS assays, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability.

Table 2: Effects on MCF-7 Cell Viability

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

The mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary findings suggest that it may inhibit specific metabolic pathways by interacting with key enzymes involved in cell growth and survival.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.
  • Receptor Modulation : It could interact with estrogen receptors, affecting hormone-driven cancers.

Research Findings

Recent studies have highlighted the significance of this compound in drug design and development. Its structural similarity to known pharmacophores suggests that it could serve as a lead compound for further modifications aimed at enhancing its efficacy and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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